molecular formula C12H28BLi B1230118 L-selectride

L-selectride

Cat. No. B1230118
M. Wt: 190.1 g/mol
InChI Key: ACJKNTZKEFMEAK-UHFFFAOYSA-N
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Patent
US05886229

Procedure details

456.85 g of potassium tri-sec-butylborohydride (1.4 molar in THF) were added to a mixture of 29.7 g LiCl in 50 ml THF at 65° C. The reaction mixture was stirred for 2-4 hours at 65° C., cooled to room temperature and then filtered. The filter cake was then washed twice with 79.1 g THF. The filtrates were combined yielding lithium tri-sec-butyl borohydride in tetrahydrofuran as a clear, pale yellow liquid (99+% pure by atomic absorption).
Quantity
456.85 g
Type
reactant
Reaction Step One
Name
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([BH-:5]([CH:10]([CH2:12][CH3:13])[CH3:11])[CH:6]([CH2:8][CH3:9])[CH3:7])([CH2:3][CH3:4])[CH3:2].[K+].[Li+:15].[Cl-]>C1COCC1>[CH:6]([BH-:5]([CH:10]([CH2:12][CH3:13])[CH3:11])[CH:1]([CH2:3][CH3:4])[CH3:2])([CH2:8][CH3:9])[CH3:7].[Li+:15] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
456.85 g
Type
reactant
Smiles
C(C)(CC)[BH-](C(C)CC)C(C)CC.[K+]
Name
Quantity
29.7 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2-4 hours at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was then washed twice with 79.1 g THF

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
C(C)(CC)[BH-](C(C)CC)C(C)CC.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.